methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole derivatives family. . This compound, with its unique structure, holds promise for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization: The hydroxyl and methyl groups are introduced through selective functionalization reactions. For instance, hydroxylation can be achieved using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.
Alkylation: The propan-2-yloxypropyl group is introduced through alkylation reactions, using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer properties.
Uniqueness
Methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of hydroxyl, methyl, and ester groups, along with the indole core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 5-hydroxy-2-methyl-1-(3-propan-2-yloxypropyl)benzo[g]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-13(2)26-11-7-10-22-14(3)19(21(24)25-4)17-12-18(23)15-8-5-6-9-16(15)20(17)22/h5-6,8-9,12-13,23H,7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKUAQIQTUVFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCCOC(C)C)C3=CC=CC=C3C(=C2)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.